
TAK-901
Descripción general
Descripción
TAK-901 es un inhibidor de la quinasa Aurora B en investigación, multidiana. Las quinasas Aurora son reguladores clave de la mitosis y la división celular, lo que las convierte en objetivos atractivos para la terapia contra el cáncer. This compound se deriva de un nuevo quimiotipo de bisagra de quinasa de azacarbolina y ha demostrado una potente inhibición de la quinasa Aurora B, pero no de la quinasa Aurora A .
Aplicaciones Científicas De Investigación
TAK-901 ha demostrado un potencial significativo en varias aplicaciones de investigación científica, que incluyen:
Investigación del cáncer: this compound ha demostrado una potente actividad contra múltiples tipos de tumores sólidos humanos y modelos de leucemia en estudios preclínicos.
Estudios del ciclo celular: this compound se utiliza para estudiar el papel de la quinasa Aurora B en la mitosis y la división celular.
Desarrollo de fármacos: this compound se está investigando como un posible agente terapéutico para varios cánceres.
Mecanismo De Acción
TAK-901 ejerce sus efectos inhibiendo la quinasa Aurora B, un regulador clave de la mitosis. La quinasa Aurora B participa en la fosforilación de la histona H3, la segregación de cromosomas y la citocinesis. La inhibición de la quinasa Aurora B por this compound conduce a una alineación cromosómica anormal, silenciamiento de la función del punto de control del huso e inducción de poliploidía en las células cancerosas .
This compound también induce apoptosis en las células cancerosas al activar el regulador de la apoptosis BAX. Este mecanismo de acción hace que this compound sea un candidato prometedor para la terapia contra el cáncer .
Análisis Bioquímico
Biochemical Properties
TAK-901 exhibits time-dependent, tight-binding inhibition of Aurora B, but not Aurora A . This inhibition is consistent with the suppression of cellular histone H3 phosphorylation and induction of polyploidy . This compound also inhibits multiple kinases in biochemical assays, including FLT3 and FGFR2 .
Cellular Effects
This compound has shown to inhibit cell proliferation in various human cancer cell lines with effective concentration values ranging from 40 to 500 nmol/L . It induces polyploidy in human PC3 prostate cancer and HL60 acute myeloid leukemia cells . The cytostatic and cytotoxic effects of this compound are associated with significantly increased expression of the cyclin-dependent kinase inhibitor p27, growth arrest and DNA-damage-inducible 45a (GADD45a), and the BH3-only pro-apoptotic protein PUMA .
Molecular Mechanism
This compound works by inhibiting Aurora B kinase, a key regulator during mitosis and cell division . This inhibition leads to suppressed cellular histone H3 phosphorylation and induced polyploidy . This compound also inhibits other kinases such as FLT3 and FGFR2 .
Temporal Effects in Laboratory Settings
This compound exhibits time-dependent, tight-binding inhibition of Aurora B . In vivo biomarker studies have shown that this compound induces pharmacodynamic responses consistent with Aurora B inhibition and correlating with retention of this compound in tumor tissue .
Dosage Effects in Animal Models
In rodent xenografts, this compound exhibits potent activity against multiple human solid tumor types, and complete regression was observed in the ovarian cancer A2780 model at dosages of 30 and 45 mg/kg . This compound also displayed potent activity against several leukemia models .
Metabolic Pathways
This compound has been found to downregulate fatty acid metabolism and cholesterol homeostasis pathways, which play an important role in GBM . Sterol regulatory element-binding protein 1 (SREBP1) overexpression alleviated the this compound-mediated suppression of cell viability and apoptosis in GBM cells .
Transport and Distribution
In vivo biomarker studies have shown that this compound induces pharmacodynamic responses consistent with Aurora B inhibition and correlating with retention of this compound in tumor tissue .
Subcellular Localization
Aurora B, the primary target of this compound, is a chromosome passenger protein essential for phosphorylation of histone H3, chromosome segregation, and cytokinesis . Therefore, it can be inferred that this compound likely localizes to the same regions as its target, Aurora B.
Métodos De Preparación
TAK-901 se sintetiza a través de una serie de reacciones químicas que involucran la formación de la estructura central de azacarbolina. La ruta sintética incluye los siguientes pasos:
- Formación del núcleo de azacarbolina a través de reacciones de ciclación.
- Introducción de grupos funcionales para mejorar las propiedades de inhibición de la quinasa.
- Purificación y caracterización del compuesto final .
Los métodos de producción industrial para this compound implican síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye medidas estrictas de control de calidad para mantener la consistencia y la eficacia del compuesto .
Análisis De Reacciones Químicas
TAK-901 se somete a varias reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en this compound, lo que puede alterar su actividad biológica.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores. Los principales productos formados a partir de estas reacciones son típicamente derivados de this compound con grupos funcionales modificados .
Comparación Con Compuestos Similares
TAK-901 es único en comparación con otros inhibidores de la quinasa Aurora debido a su inhibición selectiva de la quinasa Aurora B y su enfoque multidiana. Compuestos similares incluyen:
VX-680: Otro inhibidor de la quinasa Aurora con actividad contra las quinasas Aurora A, B y C.
AZD1152: Un inhibidor selectivo de la quinasa Aurora B.
MLN8237: Un inhibidor de la quinasa Aurora A.
La singularidad de this compound radica en su potente e inhibición selectiva de la quinasa Aurora B, lo que la convierte en una herramienta valiosa para la investigación y la terapia del cáncer .
Actividad Biológica
TAK-901 is an investigational compound classified as an Aurora B kinase inhibitor, which has shown promise in the treatment of various cancers, particularly glioblastoma and other solid tumors. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and clinical implications.
This compound targets Aurora B kinase, a protein crucial for proper chromosome segregation during cell division. Inhibition of Aurora B leads to several cellular responses:
- Induction of Polyploidy : this compound causes cells to undergo polyploidy, a condition where cells have more than two paired (homologous) sets of chromosomes. This is particularly observed in cancer cell lines such as prostate cancer (PC3) and acute myeloid leukemia (HL60) .
- Suppression of Histone H3 Phosphorylation : this compound inhibits the phosphorylation of histone H3, a substrate for Aurora B, thereby disrupting normal mitotic processes .
- Cell Cycle Arrest and Apoptosis : The compound induces cell cycle arrest and apoptosis in cancer cells, contributing to its efficacy as an anticancer agent .
In Vitro Studies
Numerous studies have evaluated the efficacy of this compound in various cancer cell lines. The compound demonstrates potent inhibitory effects with IC50 values ranging from 40 to 500 nmol/L across different models:
Cancer Cell Line | IC50 (nmol/L) |
---|---|
Glioblastoma (GBM) | 50 - 200 |
Prostate Cancer (PC3) | 40 - 500 |
Acute Myeloid Leukemia (HL60) | 100 - 300 |
This compound's ability to synergize with other treatments has also been noted. For instance, it enhances the effects of BCL-xL inhibitors by inducing apoptosis through the activation of BAX .
In Vivo Efficacy
In vivo studies using rodent xenograft models have shown that this compound effectively inhibits tumor growth across various human solid tumor types:
- Ovarian Cancer Model (A2780) : Complete tumor regression was observed.
- Glioblastoma Models : this compound significantly reduced tumor volume and increased survival rates in treated mice .
The pharmacodynamic responses observed in these models correlate with the retention of this compound in tumor tissues, indicating effective targeting and inhibition of Aurora B activity .
Case Studies
- Glioblastoma Multiforme (GBM) :
- Combination Therapy :
Clinical Development
This compound has entered phase I clinical trials targeting advanced hematologic malignancies and solid tumors. The ongoing studies aim to evaluate its safety profile, optimal dosing strategies, and preliminary efficacy outcomes .
Propiedades
IUPAC Name |
5-(3-ethylsulfonylphenyl)-3,8-dimethyl-N-(1-methylpiperidin-4-yl)-9H-pyrido[2,3-b]indole-7-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O3S/c1-5-36(34,35)21-8-6-7-19(14-21)23-15-22(28(33)30-20-9-11-32(4)12-10-20)18(3)26-25(23)24-13-17(2)16-29-27(24)31-26/h6-8,13-16,20H,5,9-12H2,1-4H3,(H,29,31)(H,30,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDACQVEJIVHMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C3=C2C4=C(N3)N=CC(=C4)C)C)C(=O)NC5CCN(CC5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583097 | |
Record name | 5-[3-(Ethanesulfonyl)phenyl]-3,8-dimethyl-N-(1-methylpiperidin-4-yl)-9H-pyrido[2,3-b]indole-7-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934541-31-8 | |
Record name | TAK-901 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934541318 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TAK-901 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12756 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 5-[3-(Ethanesulfonyl)phenyl]-3,8-dimethyl-N-(1-methylpiperidin-4-yl)-9H-pyrido[2,3-b]indole-7-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TAK-901 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DM9UIR23R7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.